Chamazulene

Antioxidant activity Free radical scavenging ABTS assay

Chamazulene (CAS 529-05-5, molecular formula C₁₄H₁₆) is a bicyclic aromatic hydrocarbon belonging to the azulene class, biosynthesized from the sesquiterpene lactone matricin during steam distillation of Matricaria chamomilla (German chamomile) and related Asteraceae species. The compound is characterized by its intense blue-violet coloration and has been identified as an antioxidant-type inhibitor of leukotriene B4 (LTB4) formation.

Molecular Formula C14H16
Molecular Weight 184.28 g/mol
CAS No. 529-05-5
Cat. No. B1668570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChamazulene
CAS529-05-5
Synonyms7-ethyl-1,4-dimethyl-azulene
7-ethyl-1,4-dimethylazulene
chamazulene
Molecular FormulaC14H16
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=CC2=C(C=C1)C)C
InChIInChI=1S/C14H16/c1-4-12-7-5-10(2)13-8-6-11(3)14(13)9-12/h5-9H,4H2,1-3H3
InChIKeyGXGJIOMUZAGVEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chamazulene (CAS 529-05-5): Sesquiterpene-Derived Azulene with Defined Antioxidant and Leukotriene B4 Inhibitory Activity


Chamazulene (CAS 529-05-5, molecular formula C₁₄H₁₆) is a bicyclic aromatic hydrocarbon belonging to the azulene class, biosynthesized from the sesquiterpene lactone matricin during steam distillation of Matricaria chamomilla (German chamomile) and related Asteraceae species [1]. The compound is characterized by its intense blue-violet coloration [2] and has been identified as an antioxidant-type inhibitor of leukotriene B4 (LTB4) formation [3].

Why Chamazulene (CAS 529-05-5) Cannot Be Interchanged with Matricin, Guaiazulene, or Synthetic Antioxidants Without Quantified Performance Verification


Generic substitution among azulene derivatives (e.g., guaiazulene) or sesquiterpene precursors (e.g., matricin) is not scientifically justified without specific assay confirmation. As detailed in the quantitative evidence below, chamazulene exhibits radical scavenging activity that is assay-dependent, with potent ABTS•+ scavenging but negligible DPPH• reactivity [1], while its precursor matricin demonstrates NF-κB inhibitory activity in endothelial cells that chamazulene completely lacks [2]. Furthermore, the biosynthetic origin of chamazulene as an artifact formed during hydrodistillation—not naturally present in the intact plant [3]—implicates distinct procurement considerations for analytical reference standards versus botanical extract constituents.

Chamazulene (CAS 529-05-5) Procurement Decision Guide: Quantified Differentiation from Matricin, BHT, α-Tocopherol, and Ascorbic Acid


ABTS•+ Radical Scavenging: Chamazulene Outperforms BHT and α-Tocopherol by 1.7-Fold and 3.1-Fold Respectively

In the ABTS•+ radical cation scavenging assay, chamazulene demonstrated an IC50 of 3.7 μg/mL, which represents a 1.7-fold higher potency compared to the synthetic antioxidant BHT (IC50 = 6.2 μg/mL) and a 3.1-fold higher potency compared to α-tocopherol (IC50 = 11.5 μg/mL) [1]. This superiority is assay-specific; chamazulene was completely unreactive toward DPPH•, while both BHT and α-tocopherol show broad radical scavenging across multiple assay platforms [2].

Antioxidant activity Free radical scavenging ABTS assay Natural product chemistry

Total Antioxidant Capacity: Chamazulene Exhibits 2.0-Fold Higher Activity Than Ascorbic Acid and 3.2-Fold Higher Than α-Tocopherol

In total antioxidant capacity measurements, chamazulene demonstrated an IC50 of 6.4 μg/mL. This represents a 2.0-fold increase in potency relative to ascorbic acid (IC50 = 12.8 μg/mL) and a 3.2-fold increase relative to α-tocopherol (IC50 = 20.5 μg/mL) [1]. Notably, chamazulene also outperformed BHT (IC50 = 30.8 μg/mL) by a factor of 4.8-fold in this assay system [2].

Total antioxidant capacity Comparative potency Natural antioxidants Vitamin C

NF-κB Pathway Inhibition: Matricin Is Active, Chamazulene Is Inactive—Critical Distinction for Anti-Inflammatory Applications

In TNF-α-stimulated human microvascular endothelial cells (HMEC-1), matricin at 75 μM reduced ICAM-1 protein expression to 52.7 ± 3.3% of control, and in LPS-stimulated HMEC-1, expression was reduced to 20.4 ± 1.8% of control. In contrast, chamazulene showed no activity whatsoever in these NF-κB-dependent assays [1]. Quantitative RT-PCR confirmed that TNF-α-induced ICAM-1 gene expression was reduced by matricin to 32.3 ± 6.2% of control at 100 μM [2].

Anti-inflammatory NF-κB signaling ICAM-1 expression Endothelial cell biology

Leukotriene B4 (LTB4) Synthesis Inhibition: Chamazulene Active at 15 μM and 10 μM IC50; Matricin Shows No Effect up to 200 μM

Chamazulene inhibited leukotriene B4 formation in neutrophilic granulocytes in a concentration-dependent manner, with IC50 values of 15 μM in intact cells and 10 μM in the 105,000 × g supernatant fraction. In stark contrast, matricin showed no inhibitory effect at concentrations up to 200 μM in either assay system [1]. Additionally, chamazulene (IC50 = 2 μM), but not matricin, blocked the chemical peroxidation of arachidonic acid [2].

Leukotriene B4 5-lipoxygenase pathway Anti-inflammatory mechanism Neutrophil biology

Thermal Stability in Acetonitrile: Chamazulene Shows No Degradation at 50°C for 50 Days in Dark Conditions

Thermal stability tests conducted on chamazulene in acetonitrile demonstrated no detectable degradation after 50 days of storage at 50°C in the absence of light [1]. However, the compound is highly susceptible to photodegradation: upon controlled exposure to UVA irradiation (70 mW/cm²) for 3 hours, chamazulene underwent a blue-to-green color change with formation of seven identified byproducts including CA dimers and CA benzenoid; after 6 hours of irradiation, complete green-to-yellow fading occurred [2].

Stability Thermal degradation Formulation development Storage conditions

Chamazulene (CAS 529-05-5): Validated Research and Industrial Application Scenarios Based on Quantified Evidence


Cosmetic Formulation: Antioxidant-Enriched Soothing Products Requiring ABTS•+-Scavenging Activity

Cosmetic formulations targeting oxidative stress and skin soothing benefit from chamazulene's quantified ABTS•+ radical scavenging activity (IC50 = 3.7 μg/mL), which is 1.7-fold more potent than BHT and 3.1-fold more potent than α-tocopherol [1]. Additionally, chamazulene's total antioxidant capacity (IC50 = 6.4 μg/mL) exceeds that of ascorbic acid (2.0-fold), α-tocopherol (3.2-fold), and BHT (4.8-fold) [2]. The intense blue coloration of chamazulene also provides natural tinting functionality without synthetic dyes. Formulators must incorporate photoprotective agents (e.g., tocopherol or Tinosorb® S) to mitigate the compound's documented photolability [3].

In Vitro Pharmacology: 5-Lipoxygenase Pathway Studies Targeting LTB4 Synthesis Inhibition

Researchers investigating the 5-lipoxygenase pathway and leukotriene B4-mediated inflammation should utilize chamazulene as a tool compound, given its quantified inhibition of LTB4 formation (IC50 = 15 μM in intact cells; 10 μM in supernatant fraction) [1]. The complete inactivity of matricin in this assay at concentrations up to 200 μM [2] establishes chamazulene as the appropriate compound for this mechanistic target. This application is particularly relevant for studies of inflammatory skin diseases and bowel conditions where chamomile preparations have demonstrated clinical utility.

Analytical Reference Standard: Quality Control of Chamomile Essential Oil and Hydrodistillation Products

As chamazulene is formed artifactually during hydrodistillation from its precursor matricin and is not naturally present in intact chamomile flowers [1], authentic chamazulene reference standards (CAS 529-05-5) are essential for accurate quantification of essential oil quality and standardization of chamomile-derived products. The compound's distinct photodegradation profile—with seven identified byproducts formed after 3 hours of UVA exposure [2]—necessitates that reference standards be stored in light-protective, amber vials under inert atmosphere to maintain chromatographic purity for HPLC, GC-MS, and UHPLC-PDA-ESI-MS/MS analytical methods.

Thermal Stability-Dependent Formulation: Products Requiring Elevated Temperature Processing in Light-Protected Environments

Industrial processes involving elevated temperature steps (up to 50°C) can incorporate chamazulene without thermal degradation concerns, provided light exclusion is maintained throughout processing [1]. The documented 50-day stability at 50°C in acetonitrile under dark conditions [2] supports manufacturing workflows that include moderate heating (e.g., mixing, homogenization, filling) for non-aqueous formulations. This thermal tolerance, combined with the compound's antioxidant superiority over ascorbic acid and BHT [3], positions chamazulene favorably for heat-processed cosmetic and nutraceutical applications where synthetic antioxidants may degrade or where natural alternatives are preferred.

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